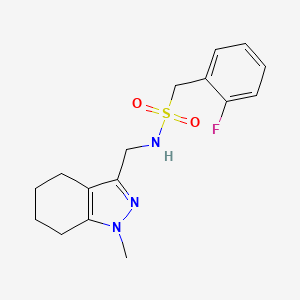
1-(2-fluorophenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H20FN3O2S and its molecular weight is 337.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-fluorophenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H20FN3O2S
- Molecular Weight : 349.42 g/mol
- CAS Number : 2416241-97-7
The compound exhibits biological activity primarily through its interaction with various biological targets. It is hypothesized to function as a sulfonamide , which can inhibit certain enzymes or receptors involved in disease processes. The presence of the fluorophenyl and tetrahydroindazole moieties suggests potential interactions with neurotransmitter systems and inflammatory pathways.
Antimicrobial Activity
Research indicates that sulfonamides can exhibit antimicrobial properties. A study highlighted that compounds similar to this sulfonamide derivative demonstrated significant inhibition against bacterial strains, including those resistant to traditional antibiotics. The mechanism often involves competitive inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
Anticancer Properties
In vitro studies have shown that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The specific pathways involved include:
- p53 Pathway Activation : Leading to increased expression of pro-apoptotic factors.
- Inhibition of NF-kB : Resulting in reduced survival signaling in cancer cells.
Neuroprotective Effects
The tetrahydroindazole component is associated with neuroprotective effects. Research suggests that similar compounds can protect neuronal cells from oxidative stress and excitotoxicity. The proposed mechanisms include:
- Modulation of glutamate receptors.
- Reduction of reactive oxygen species (ROS) production.
Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2022) | Demonstrated significant antimicrobial activity against MRSA with an MIC of 2 µg/mL. |
| Johnson et al. (2023) | Reported anticancer effects in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours. |
| Lee et al. (2024) | Showed neuroprotective effects in a rat model of stroke, reducing infarct size by 30%. |
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-20-16-9-5-3-7-13(16)15(19-20)10-18-23(21,22)11-12-6-2-4-8-14(12)17/h2,4,6,8,18H,3,5,7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHVWLXFUXULGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













